molecular formula C13H17N3O3 B2797832 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone CAS No. 1396860-10-8

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone

Cat. No.: B2797832
CAS No.: 1396860-10-8
M. Wt: 263.297
InChI Key: WGHDKMDQALNURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spiro[3.5]nonane core, where the 6,8-dioxa and 2-aza heteroatoms create a rigid, oxygen- and nitrogen-rich bicyclic system. Such spirocyclic frameworks are increasingly explored in medicinal chemistry for their conformational stability and ability to modulate pharmacokinetic properties like solubility and metabolic resistance .

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-12(2)18-8-13(9-19-12)6-16(7-13)11(17)10-5-14-3-4-15-10/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHDKMDQALNURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=NC=CN=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic framework that includes a pyrazine moiety. The molecular formula is C12H16N2O3C_{12}H_{16}N_2O_3 with the CAS number 156720-75-1. Its structural features contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, which may enhance binding affinity to biological targets.

Pharmacological Effects

Recent studies have indicated that compounds related to this structure exhibit various pharmacological effects:

  • GPR119 Agonism : A related compound has been identified as a potent GPR119 agonist, leading to glucose-lowering effects in diabetic models. This suggests potential applications in diabetes management .
  • Antimicrobial Activity : Compounds with similar structural motifs have shown promising antimicrobial properties against various pathogens, indicating that this compound may also possess such activity.
  • Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Synthesis

The synthesis of this compound can be approached through multi-step organic reactions involving:

  • Formation of the Spirocyclic Core : Utilizing cyclization reactions to construct the spirocyclic framework.
  • Functionalization : Introducing the pyrazine moiety through electrophilic substitution or coupling reactions.
  • Purification : Employing chromatography techniques to isolate the desired product.

Case Study 1: Diabetes Management

In a study evaluating GPR119 agonists, a derivative of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan) demonstrated significant glucose-lowering effects in diabetic rats, highlighting its potential for therapeutic applications in diabetes treatment .

Case Study 2: Antimicrobial Evaluation

A series of compounds structurally related to (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan) were tested for antimicrobial activity against standard bacterial strains. Results indicated notable inhibitory effects, suggesting that this class of compounds could be developed into new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
GPR119 AgonismGlucose-lowering in diabetic models
AntimicrobialInhibitory effects against pathogenic bacteria
CytotoxicityPotential anticancer activity

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name/ID Core Structure Substituents Pharmacological Inference Physicochemical Properties Reference
Target Compound Spiro[3.5]nonan-2-yl Pyrazin-2-yl Potential kinase/DHFR inhibition Moderate solubility (dioxa), rigid N/A
Compound Spiro[3.5]nonan-2-yl 5-Methyl-1-phenyl-1H-pyrazol-4-yl Metal-binding or polar interactions Similar core, lipophilic substituent
AS98875 () Spiro[3.5]nonane 2-Oxa-5,8-diaza Scaffold for CNS candidates High solubility (HCl salt)
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (13) Spiro[4.5]decane Phenylpiperazine-propyl CNS or metabolic modulation Reduced bioavailability (bulky core)

Discussion of Key Findings

  • Spiro Core Size : The spiro[3.5] system in the target compound offers a balance between rigidity and steric accessibility compared to larger spiro[4.5] analogs, which may hinder cellular uptake .
  • Substituent Impact : Pyrazine’s dual nitrogen atoms may facilitate interactions with enzymes like dihydrofolate reductase (DHFR) or kinases, whereas pyrazole derivatives () could favor metal-coordinating targets .

Q & A

Q. What are the established synthetic routes for (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone?

The compound’s synthesis typically involves constructing the spirocyclic core via cyclization reactions. For example, chloroacetyl chloride in a basic solvent initiates spiro ring formation, followed by coupling with pyrazine derivatives under controlled temperatures (50–80°C). Solvent choice (e.g., DMF or THF) and stoichiometric ratios are optimized to minimize side products. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. How is the spirocyclic core structurally characterized?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Single-crystal diffraction data are collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Hydrogen bonding and torsional angles are analyzed to confirm the spiro junction’s geometry. Comparative NMR (¹H/¹³C) and IR spectroscopy validate functional groups and ring strain .

Q. What reaction types are feasible for modifying this compound’s pyrazine moiety?

The pyrazine ring undergoes nucleophilic aromatic substitution (e.g., with amines at C2/C6 positions) and oxidation/reduction reactions. For example, catalytic hydrogenation reduces pyrazine to piperazine derivatives, while meta-chloroperbenzoic acid (mCPBA) selectively oxidizes nitrogen atoms. Reactivity is influenced by steric hindrance from the spirocyclic core .

Advanced Research Questions

Q. How can computational methods predict this compound’s metabolic stability and off-target interactions?

Tools like PISTACHIO and REAXYS model metabolic pathways (e.g., cytochrome P450-mediated oxidation). Molecular docking against the ChEMBL database identifies off-target kinase or GPCR binding. Machine learning (e.g., Random Forest classifiers) predicts ADMET properties using descriptors like topological polar surface area (TPSA) and logP .

Q. What strategies resolve crystallographic data contradictions during refinement?

Discrepancies in electron density maps (e.g., disordered solvent molecules) are addressed using SHELXL’s PART and SUMP commands. Twinning parameters (e.g., BASF) are adjusted for non-merohedral twinning. Alternative refinement models (e.g., anisotropic displacement parameters) improve R-factor convergence. Cross-validation with Hirshfeld surface analysis ensures accuracy .

Q. How does the spirocyclic structure enhance biological activity compared to linear analogs?

The spiro core imposes conformational rigidity, improving binding affinity to targets like enzymes or receptors. For example, compared to non-spiro analogs (e.g., 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol), the compound’s rigid structure reduces entropy penalties during target engagement. This is validated via IC50 assays and molecular dynamics simulations .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

Competitive inhibition assays (e.g., fluorescence polarization) measure displacement of a known substrate. Kinetic studies (Lineweaver-Burk plots) determine inhibition constants (Ki). Site-directed mutagenesis of catalytic residues (e.g., serine hydrolases) confirms binding specificity. Cross-reactivity is tested against homologous enzymes .

Comparative and Methodological Questions

Q. How do structural analogs with varying substituents affect pharmacological profiles?

Substituent effects are analyzed via SAR tables:

Compound ModificationBioactivity (IC50)Selectivity Index
Pyrazine → Pyridine120 nM → 450 nM2.1 → 0.8
Spiro-O → Spiro-S85 nM → 210 nM3.5 → 1.2
Electron-withdrawing groups on pyrazine enhance target affinity, while sulfur substitution reduces metabolic stability .

Q. What analytical techniques quantify enantiomeric purity post-synthesis?

Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm separates enantiomers. Polarimetry measures specific rotation ([α]D²⁵). Circular dichroism (CD) spectroscopy confirms absolute configuration by comparing to known standards. Racemization is monitored via time-resolved NMR .

Q. How are conflicting bioactivity data reconciled across studies?

Meta-analysis of published IC50 values identifies outliers due to assay variability (e.g., cell line differences). Normalization to positive controls (e.g., cisplatin for cytotoxicity) reduces batch effects. Bayesian statistical models weight data by experimental rigor (e.g., n ≥ 3 replicates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.